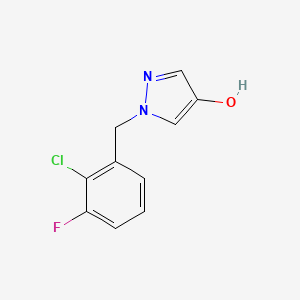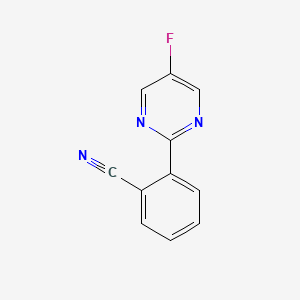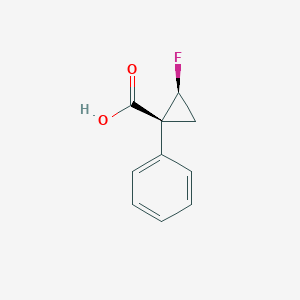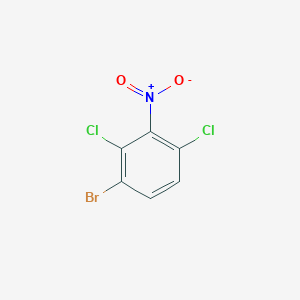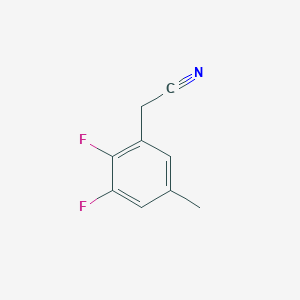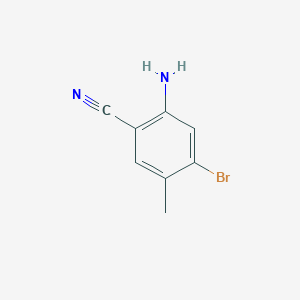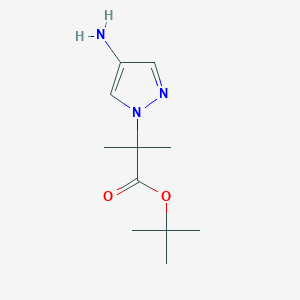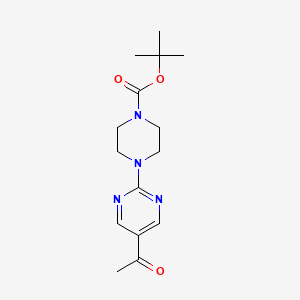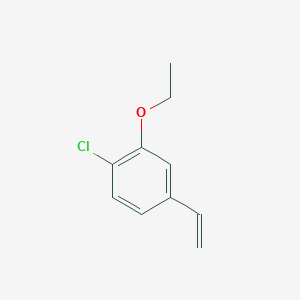
1-Chloro-2-ethoxy-4-vinylbenzene
Overview
Description
1-Chloro-2-ethoxy-4-vinylbenzene is a chemical compound with the molecular formula C10H11ClO. It has an average mass of 182.647 Da and a monoisotopic mass of 182.049850 Da .
Synthesis Analysis
The synthesis of 1-Chloro-2-ethoxy-4-vinylbenzene could involve electrophilic aromatic substitution reactions . These reactions are typically two-step processes. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 1-Chloro-2-ethoxy-4-vinylbenzene consists of a benzene ring with a chlorine atom, an ethoxy group, and a vinyl group attached to it .Chemical Reactions Analysis
1-Chloro-2-ethoxy-4-vinylbenzene can undergo electrophilic aromatic substitution reactions . These reactions involve the attack of an electrophile at carbon to form a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-ethoxy-4-vinylbenzene include its molecular formula (C10H11ClO), average mass (182.647 Da), and monoisotopic mass (182.049850 Da) .Scientific Research Applications
Environmental Impact and Treatment Technologies
Research on the environmental fate, behavior, and treatment technologies for related compounds, such as parabens and chlorinated ethenes, provides insights into how 1-Chloro-2-ethoxy-4-vinylbenzene might interact with the environment. For instance, parabens, which share structural similarities with 1-Chloro-2-ethoxy-4-vinylbenzene due to their benzene core and substitution patterns, have been extensively studied for their occurrence in water bodies and treatment methods to mitigate their environmental impact. These studies highlight the ubiquity of certain benzene derivatives in aquatic environments and the effectiveness of wastewater treatments in removing these contaminants, albeit often at low efficiencies. Such research underscores the need for ongoing investigations into the environmental behaviors of specific compounds and the development of more efficient removal technologies (Haman et al., 2015).
Polymer Science and Synthetic Applications
The synthesis and reactivity of α,β-unsaturated alkylidene and cumulenylidene Group 8 half-sandwich complexes offer a glimpse into the potential of vinyl-substituted benzene compounds in polymer science and catalysis. These complexes, which include structures related to 1-Chloro-2-ethoxy-4-vinylbenzene, are pivotal in various catalytic transformations, including C-C coupling reactions that are fundamental in the synthesis of polymers and other macromolecular structures. This area of research demonstrates the utility of vinyl benzene derivatives in facilitating critical synthetic pathways, pointing to the broad applicability of these compounds in developing new materials and chemical processes (Cadierno, Gamasa, & Gimeno, 2004).
Advanced Materials and Flame Retardants
The development and evaluation of novel brominated flame retardants (NBFRs) in consumer goods and their occurrence in various environments provide relevant context for discussing compounds like 1-Chloro-2-ethoxy-4-vinylbenzene. Research in this field focuses on the environmental presence, potential risks, and regulatory aspects of NBFRs, emphasizing the importance of understanding the environmental and health impacts of chemical compounds used in consumer products. Such studies are crucial for assessing the safety and sustainability of chemical additives in the modern world (Zuiderveen, Slootweg, & de Boer, 2020).
Mechanism of Action
The mechanism of action for the reactions of 1-Chloro-2-ethoxy-4-vinylbenzene involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Future Directions
The future directions in the study of 1-Chloro-2-ethoxy-4-vinylbenzene could involve further exploration of its synthesis, reactions, and potential applications. This could include more detailed studies of its electrophilic aromatic substitution reactions and potential uses in various chemical processes.
properties
IUPAC Name |
1-chloro-4-ethenyl-2-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-3-8-5-6-9(11)10(7-8)12-4-2/h3,5-7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRMTHZPHDTXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethoxy-4-vinylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



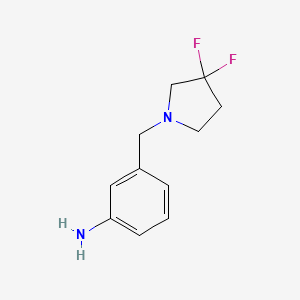
![(S)-7,14-Diethyl-7-hydroxy-8,11-dioxo-7,8,9,10,11,13-hexahydrobenzo-[6,7]indolizino[1,2-b]quinolin-2-yl 8-(hydroxyamino)-8-oxooctanoate](/img/structure/B1408972.png)
![Cis-2-fluoro-[1,1'-bi(cyclopropane)]-1-carboxylic acid](/img/structure/B1408973.png)
